3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide
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Overview
Description
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide is a complex organic compound characterized by the presence of pyridine and disulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 3-(pyridin-2-yldisulfanyl)propanoic acid with ethylenediamine to form an amide linkageThe final step involves the formation of the disulfide bonds, which can be achieved through oxidation reactions using reagents such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide involves the formation and cleavage of disulfide bonds. In biological systems, this compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. This redox activity is crucial for its role in drug delivery systems, where it can release therapeutic agents in response to the redox environment of target tissues .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yldisulfanyl)propanoic acid
- 3-(pyridin-2-yldisulfanyl)propan-1-ol
- 2-(pyridin-2-yldisulfanyl)ethyl acrylate
Uniqueness
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide is unique due to its combination of pyridine and disulfide groups, which confer both redox activity and the ability to participate in various chemical reactions. This makes it particularly valuable in the development of redox-responsive materials and drug delivery systems .
Properties
Molecular Formula |
C20H26N4O3S4 |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C20H26N4O3S4/c25-17(7-15-28-30-19-5-1-3-9-23-19)21-11-13-27-14-12-22-18(26)8-16-29-31-20-6-2-4-10-24-20/h1-6,9-10H,7-8,11-16H2,(H,21,25)(H,22,26) |
InChI Key |
UROONHLUBJDMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
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